2',3'-Dimethyl-3-(2-methylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

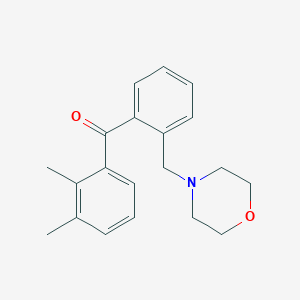

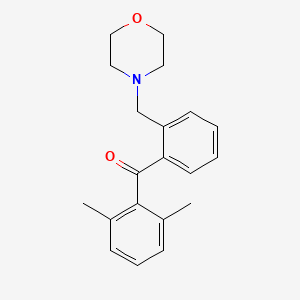

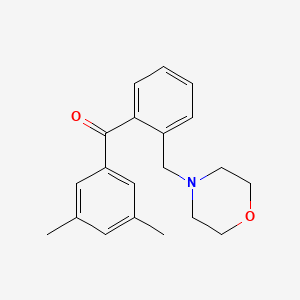

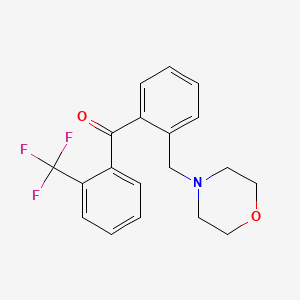

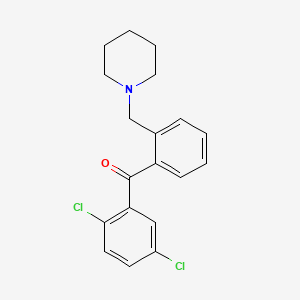

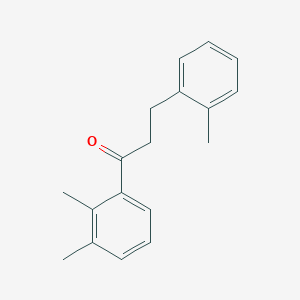

2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C18H20O and a molecular weight of 252.35 . Its IUPAC name is 1-(2,3-dimethylphenyl)-3-(2-methylphenyl)propan-1-one .

Molecular Structure Analysis

The molecular structure of 2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone consists of a propiophenone core substituted with two methyl groups on one phenyl ring and a single methyl group on the other . The InChI Key for this compound is AHWHWXXSTYVHOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The boiling point of 2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone is predicted to be 405.1±24.0 °C . Its density is predicted to be 1.021±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Copper(I)-Catalyzed Synthesis : A copper(I)-catalyzed C-S coupling/C-H functionalization method using 2',3'-dimethyl-3-(2-methylphenyl)propiophenone derivatives led to the synthesis of 2-(phenylthio)phenols. This process employed dimethyl sulfoxide as the oxidant, indicating the compound's role in facilitating complex organic transformations (Xu, Wan, Mao, & Pan, 2010).

Photochemical Reactions : Studies on phenyl-substituted 1,3-diketones, including compounds structurally related to 2',3'-dimethyl-3-(2-methylphenyl)propiophenone, have shown interesting photochemical reactions. These compounds undergo type II cyclization and type I cleavage upon irradiation, leading to various cyclobutanones and propiophenones (Yoshioka, Suzuki, & Oka, 1984).

Oxidative Rearrangement : A study involving aryl ethyl ketones, closely related to 2',3'-dimethyl-3-(2-methylphenyl)propiophenone, demonstrated their conversion to alkyl 2-arylpropanoates via oxidative rearrangement. This process, mediated by lead(IV) acetate, highlighted the compound's potential in creating pharmaceutical intermediates (Yamauchi, Nakao, & Fujii, 1987).

Electron Transfer Processes : The compound β-(dimethylamino)propiophenone, structurally related to 2',3'-dimethyl-3-(2-methylphenyl)propiophenone, was studied for its electron transfer processes in photochemistry. This research could provide insights into the behavior of similar compounds under photochemical conditions (Encinas & Scaiano, 1979).

Biological and Environmental Applications

Biodegradation of Pesticides : Research on the biodegradation of 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, which is structurally related to 2',3'-dimethyl-3-(2-methylphenyl)propiophenone, revealed the role of Ralstonia sp. SJ98 in its degradation. This study is relevant for understanding the environmental impact and bioremediation of similar compounds (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

Synthesis of Biologically Active Compounds : Compounds like 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide, structurally similar to 2',3'-dimethyl-3-(2-methylphenyl)propiophenone, have been synthesized and shown to possess antibacterial and antifungal activities. This demonstrates the potential of such compounds in pharmaceutical applications (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Pesticide Synthesis : The synthesis of labeled organophosphorus pesticides, including O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate (Sumithion®), a compound related to 2',3'-dimethyl-3-(2-methylphenyl)propiophenone, has been conducted. This highlights the compound's relevance in the development of insecticides (Yoshitake, Kawahara, Kamada, & Endô, 1977).

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-8-6-10-17(15(13)3)18(19)12-11-16-9-5-4-7-14(16)2/h4-10H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWHWXXSTYVHOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644022 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dimethyl-3-(2-methylphenyl)propiophenone | |

CAS RN |

898789-50-9 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.